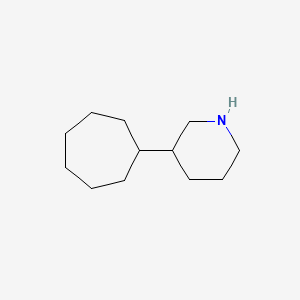
3-Cycloheptylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Neuromuscular Blocking Agent
3-Cycloheptylpiperidine derivatives have been explored for their neuromuscular blocking properties. Compounds like 2-(4-Phenylpiperidino) cyclohexanol (AH 5183) have shown the ability to induce flaccid paralysis in animals, indicating their potential use in clinical settings for muscle relaxation or paralysis. These compounds exhibit a neuromuscular blockade similar to that of tubocurarine but also demonstrate a prejunctional action, possibly inhibiting the uptake of choline (Brittain, Levy, & Tyers, 1969).
2. Inhibitor of Protein Synthesis
Compounds like cycloheximide (Cyclo), which share structural similarities with 3-Cycloheptylpiperidine, have been used to study the inhibition of protein synthesis. Cycloheximide's ability to reversibly inhibit estrogen-induced sexual receptivity by acting directly at the ribosomal level to inhibit protein synthesis suggests its utility in biological and medical research, particularly in the field of neurobiology (Quadagno & Ho, 1975).
3. UV Protection and Environmental Toxicity Studies
Derivatives like 3-benzylidene camphor (3BC), used in personal care products for UV protection, have been studied for their environmental impact, particularly their estrogenic effects on aquatic life. Understanding the biological and ecological impacts of such compounds is crucial for environmental safety and regulation (Kunz, Gries, & Fent, 2006).
4. Alternatives to Animal Testing
The research also emphasizes the importance of finding alternatives to animal testing in scientific experiments. Compounds and methodologies that reduce, refine, or replace animal testing are crucial for ethical and efficient scientific research. Cyclodextrins and their derivatives have been highlighted for their role in designing novel drug delivery systems, thereby contributing to the reduction of animal use in laboratory settings (Doke & Dhawale, 2013).
5. Neuroprotective Research
Research involving cyclosporine and FK506, known immunosuppressants, has revealed their potential neuroprotective effects against cognitive dysfunctions and biochemical alterations in brain regions. This indicates the potential therapeutic applications of 3-Cycloheptylpiperidine derivatives in the treatment of neurodegenerative diseases (Puneet Kumar & Anil Kumar, 2009).
Propiedades
IUPAC Name |
3-cycloheptylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-4-7-11(6-3-1)12-8-5-9-13-10-12/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBECODTIZGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cycloheptylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

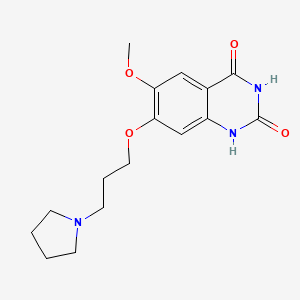

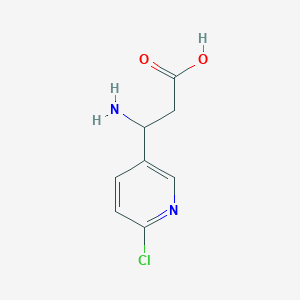
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
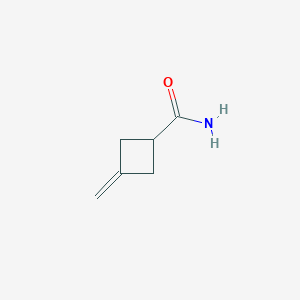
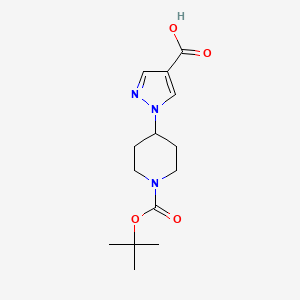
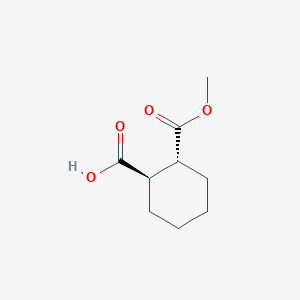
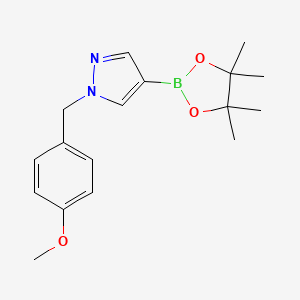

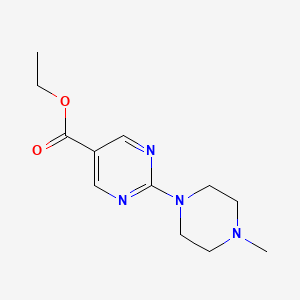
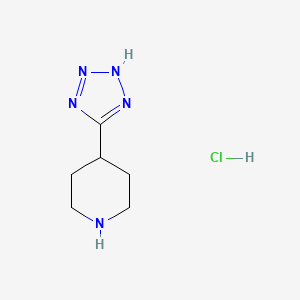
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)